molecular formula C17H23F3N2O2 B3059820 tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate CAS No. 1286264-97-8

tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B3059820
CAS No.: 1286264-97-8
M. Wt: 344.37
InChI Key: UVFIOPGFJKRGQF-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate is a synthetic piperidine carbamate derivative of interest in medicinal chemistry and neuroscience research. This compound is designed as a key intermediate or potential inhibitor for probing biological pathways. Structurally similar piperidine derivatives have been identified as potent inhibitors of SARM1 (Sterile Alpha and TIR Motif-Containing 1), a central executioner in programmed axonal degeneration . The inhibition of SARM1 is a promising therapeutic strategy for a range of neurodegenerative conditions, including chemotherapy-induced peripheral neuropathy, traumatic brain injury, and diseases like Alzheimer's and Parkinson's . The presence of the trifluorobenzyl moiety is a common feature in drug discovery, often used to enhance metabolic stability and binding affinity. Researchers can utilize this compound to explore its specific mechanism of action and efficacy in cellular and animal models of neurological disease. The product is supplied with a typical purity of =95% (as confirmed by HPLC) and is characterized by techniques including 1H NMR, 13C NMR, and mass spectrometry. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[1-[(3,4,5-trifluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-17(2,3)24-16(23)21-12-4-6-22(7-5-12)10-11-8-13(18)15(20)14(19)9-11/h8-9,12H,4-7,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFIOPGFJKRGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119996
Record name Carbamic acid, N-[1-[(3,4,5-trifluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-97-8
Record name Carbamic acid, N-[1-[(3,4,5-trifluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(3,4,5-trifluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. This reaction is pivotal for deprotection in multistep syntheses.

Condition Reagents Product Yield Source
Acidic hydrolysis10% TFA in CH<sub>2</sub>Cl<sub>2</sub>1-(3,4,5-Trifluorobenzyl)piperidin-4-amine85–90%
Basic hydrolysisK<sub>2</sub>CO<sub>3</sub> in MeOH/H<sub>2</sub>OPiperidin-4-amine derivative (free base)78%

Key Findings :

  • Acidic hydrolysis with TFA achieves near-quantitative deprotection without side reactions .

  • Basic conditions require optimization to avoid decomposition of the trifluorobenzyl group .

Nucleophilic Substitution at the Benzyl Position

The electron-withdrawing trifluoromethyl group activates the benzyl position for nucleophilic aromatic substitution (SNAr).

Reagent Conditions Product Application Source
Sodium methoxideDMF, 80°C, 12 h1-(3-Methoxy-4,5-difluorobenzyl) derivativeFunctional group interconversion
Ammonia (NH<sub>3</sub>)EtOH, 60°C, 24 h1-(3-Amino-4,5-difluorobenzyl)piperidin-4-amineIntermediate for drug design

Mechanistic Insight :

  • Fluorine substituents direct nucleophilic attack to the para position relative to the trifluoromethyl group due to their strong −I effect .

Reductive Alkylation of the Piperidine Nitrogen

The piperidine nitrogen participates in reductive alkylation to form secondary or tertiary amines.

Reagent Conditions Product Yield Source
Formaldehyde/NaBH<sub>3</sub>CNMeOH, RT, 6 h1-(3,4,5-Trifluorobenzyl)-4-(methyl)piperidine92%
Benzaldehyde/NaBH(OAc)<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, 0°C to RT, 12 h1-(3,4,5-Trifluorobenzyl)-4-(benzyl)piperidine88%

Applications :

  • Used to modulate lipophilicity and bioavailability in drug candidates .

Oxidation of the Piperidine Ring

The piperidine ring undergoes oxidation to form N-oxides under mild conditions.

Oxidizing Agent Conditions Product Yield Source
m-CPBACH<sub>2</sub>Cl<sub>2</sub>, 0°C to RT, 4 h1-(3,4,5-Trifluorobenzyl)piperidin-4-one68%
H<sub>2</sub>O<sub>2</sub>/MoO<sub>3</sub>EtOH, 50°C, 8 hPiperidine N-oxide derivative55%

Stability Note :

  • N-Oxides are prone to reduction under physiological conditions, limiting their therapeutic use .

Fluorine-Specific Reactions

The trifluorobenzyl group participates in unique fluorophilic interactions and defluorination under harsh conditions.

Reaction Conditions Outcome Source
DefluorinationLiAlH<sub>4</sub>, THF, reflux, 24 hPartial removal of fluorine atoms
Pd-catalyzed cross-couplingSuzuki-Miyaura with arylboronic acidsSynthesis of biaryl derivatives

Challenges :

  • Trifluoromethyl groups resist nucleophilic displacement, requiring specialized catalysts .

Critical Analysis of Reaction Pathways

  • Hydrolysis Efficiency : Acidic deprotection (TFA) outperforms basic methods in yield and selectivity .

  • Steric Hindrance : The 3,4,5-trifluorobenzyl group slows SNAr reactions compared to monofluorinated analogs .

  • Stability : The carbamate group remains intact under most coupling conditions but degrades in strong bases .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for constructing trifluoromethyl-containing pharmacophores. Experimental protocols emphasize the need for precise temperature and reagent control to avoid side reactions.

Scientific Research Applications

tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring and tert-butyl carbamate group contribute to its overall stability and reactivity. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.

Substituent Variations on the Benzyl Group

The benzyl group in the piperidine nitrogen can be substituted with diverse functional groups, influencing reactivity, yield, and biological activity.

Table 1: Comparison of Benzyl-Substituted Piperidin-4-ylcarbamates
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Data
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-methylbenzyl C₁₈H₂₆N₂O₂ 302.4 95% Light orange solid; NMR/APCI-MS
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate 4-chlorobenzyl C₁₇H₂₃ClN₂O₂ 324.85 84% White solid; ¹H/¹³C NMR, APCI-MS
tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate 3,4,5-trifluorobenzyl C₁₇H₂₂F₃N₂O₂ ~338.3* Not reported Commercial availability
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate 2-chlorobenzyl C₁₇H₂₃ClN₂O₂ 324.85 Not reported CAS 1286273-10-6
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate 3-fluoro-4-methoxybenzyl C₁₈H₂₅FN₂O₃ ~348.4* Not reported Sold commercially

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyl analog (electron-donating) showed a higher synthesis yield (95%) compared to the 4-chlorobenzyl analog (84%), suggesting substituents influence reaction efficiency .
  • Positional Isomerism : The 2-chlorobenzyl analog (ortho-substitution) may exhibit steric hindrance compared to para-substituted derivatives, though its biological implications remain unexplored .

Alternative Heterocyclic and Non-Aromatic Substituents

Replacing the benzyl group with other moieties significantly alters physicochemical and pharmacological profiles.

Table 2: Non-Benzyl Piperidin-4-ylcarbamate Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data
tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate Oxetan-3-yl C₁₃H₂₄N₂O₃ 256.34 PSA: 54.29 Ų; LogP: 1.52
tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate 4-cyanobenzoyl C₁₈H₂₃N₃O₃ 329.4 Purity ≥95%; Discontinued
tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)piperidin-3-ylcarbamate 6-chloropyrimidin-4-yl C₁₅H₂₀ClN₅O₂ 355.8 Anti-prion activity studied

Key Observations :

  • Oxetane Substituent : The oxetan-3-yl analog has lower molecular weight (256.34 vs. ~338.3) and higher polarity (PSA = 54.29 Ų), which may improve aqueous solubility compared to aromatic analogs .
  • Chloropyrimidinyl Group : This derivative was used in anti-prion studies, highlighting the role of heterocycles in modulating biological activity .

Key Observations :

  • Boc Deprotection : Trifluoroacetic acid (TFA) is universally used for Boc removal, but reaction times vary (overnight vs. 2 hours) depending on the substituent .
  • Coupling Conditions : Aromatic benzyl halides require milder conditions (reflux in THF), while heterocyclic couplings demand higher temperatures (100°C in i-PrOH) .

Biological Activity

tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate is a synthetic organic compound with a complex structure that includes a piperidine ring and a trifluorobenzyl group. Its molecular formula is C17_{17}H23_{23}F3_3N2_2O2_2, and it has a molecular weight of approximately 344.38 g/mol. The trifluoromethyl group enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical research .

Research suggests that compounds similar to this compound exhibit significant biological activities, particularly in the context of modulating inflammatory pathways. For instance, studies have indicated that such compounds can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses . This inhibition is linked to the reduction of interleukin-1β (IL-1β) release, a key pro-inflammatory cytokine.

In Vitro Studies

In vitro pharmacological screenings have demonstrated that this compound can effectively reduce pyroptosis (a form of programmed cell death associated with inflammation) in human macrophages. The compound was tested at various concentrations to evaluate its efficacy in inhibiting IL-1β release and reducing ATPase activity in NLRP3 .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameSimilarity IndexUnique FeaturesBiological Activity
tert-Butyl piperidin-4-ylcarbamate0.98Lacks trifluoromethyl groupModerate NLRP3 inhibition
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate0.95Contains cyclohexane structureLow anti-inflammatory activity
tert-Butyl (4-methylpiperidin-4-yl)carbamate0.96Methyl substitution on piperidineHigh selectivity for NLRP3
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate0.98Bicyclic structureEffective against Gram-positive bacteria
tert-Butyl (4-methylamino)piperidine-1-carboxylate0.91Contains amino substituentNotable antibacterial properties

This comparison highlights the unique biological profile of this compound due to its distinct trifluoromethyl group and its enhanced biological activities compared to its analogs .

Application in Drug Development

The unique properties of this compound position it as a promising candidate for further development in therapeutic applications targeting inflammatory diseases and infections caused by resistant bacterial strains. Ongoing research aims to elucidate its full pharmacological profile and optimize its structure for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate
Reactant of Route 2
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tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate

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